(3S,4S)-4-methylheptan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(3S,4S)-4-methylheptan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
BKQICAFAUMRYLZ-YUMQZZPRSA-N |
Isomeric SMILES |
CCC[C@H](C)[C@H](CC)O |
Canonical SMILES |
CCCC(C)C(CC)O |
Origin of Product |
United States |
Stereochemical Aspects and Their Research Implications
Absolute Configuration and Chiral Centers of (3S,4S)-4-Methylheptan-3-ol
The structure of 4-methylheptan-3-ol contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the third (C3) and fourth (C4) positions of the heptane (B126788) chain. wustl.edu The presence of these two chiral centers means that the molecule is not superimposable on its mirror image, a property known as chirality.
The specific stereoisomer, this compound, is defined by the absolute configuration at each of these chiral centers. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to each chiral center based on atomic number. youtube.comwikipedia.org
At Carbon 3 (C3): The four substituents are a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH2CH3), and a (1S)-1, propyl group (-CH(CH3)CH2CH2CH3). According to CIP rules, the priority is assigned as follows:
-OH (highest atomic number of the directly attached atom)
-CH(CH3)CH2CH2CH3
-CH2CH3
-H (lowest atomic number) When the molecule is oriented with the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, leading to the designation 'S' (sinister, Latin for left). libretexts.orglibretexts.org
At Carbon 4 (C4): The four substituents are a hydrogen atom (-H), a methyl group (-CH3), a propyl group (-CH2CH2CH3), and a (1S)-1-hydroxyethyl group (-CH(OH)CH2CH3). The priorities are assigned as:
-CH(OH)CH2CH3
-CH2CH2CH3
-CH3
-H With the lowest priority group (-H) oriented away, the path from priority 1 to 2 to 3 is also counter-clockwise, resulting in the 'S' designation for this center as well.
Therefore, the descriptor (3S,4S) unequivocally defines the specific three-dimensional arrangement of the atoms around both chiral centers in this particular stereoisomer.
Enantiomeric and Diastereomeric Relationships of All Four Stereoisomers of 4-Methylheptan-3-ol
With two chiral centers, there are a total of four possible stereoisomers (2^n, where n=2) for 4-methylheptan-3-ol. researchgate.net These isomers have distinct relationships with one another, categorized as either enantiomers or diastereomers.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, solubility) except for the direction in which they rotate plane-polarized light.
Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties.
The four stereoisomers of 4-methylheptan-3-ol are (3S,4S), (3R,4R), (3R,4S), and (3S,4R). Their relationships are systematically defined: the enantiomer of a given stereoisomer has the opposite configuration at all chiral centers, while diastereomers have the opposite configuration at some but not all chiral centers.
| Isomer | Enantiomer | Diastereomers |
|---|---|---|
| This compound | (3R,4R)-4-methylheptan-3-ol | (3R,4S)-4-methylheptan-3-ol, (3S,4R)-4-methylheptan-3-ol |
| (3R,4R)-4-methylheptan-3-ol | This compound | (3R,4S)-4-methylheptan-3-ol, (3S,4R)-4-methylheptan-3-ol |
| (3R,4S)-4-methylheptan-3-ol | (3S,4R)-4-methylheptan-3-ol | This compound, (3R,4R)-4-methylheptan-3-ol |
| (3S,4R)-4-methylheptan-3-ol | (3R,4S)-4-methylheptan-3-ol | This compound, (3R,4R)-4-methylheptan-3-ol |
Importance of Stereochemical Purity in Research Contexts
The distinct three-dimensional shape of each stereoisomer is of paramount importance in biological systems, where molecules often interact with chiral receptors, such as enzymes or cell surface proteins. In the context of 4-methylheptan-3-ol, which functions as an insect pheromone, the biological activity is highly dependent on its stereochemistry. researchgate.netresearchgate.net Different stereoisomers can elicit different, and sometimes opposite, behavioral responses, making stereochemical purity essential for accurate research and practical applications in fields like chemical ecology and integrated pest management. nih.govnih.govresearchgate.net
Research has shown that the biological roles of the 4-methylheptan-3-ol stereoisomers are species-specific:
This compound is a key component of the aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus) and has been identified as the main component of the aggregation pheromone for the almond bark beetle (Scolytus amygdali). nih.govnih.gov
For the almond bark beetle, field tests demonstrated that only the (3S,4S)-isomer was attractive in combination with a synergist compound. nih.gov Conversely, the (3R,4S) and (3R,4R) isomers were found to be inhibitory, meaning their presence could reduce or nullify the attraction of the (3S,4S) isomer. researchgate.netresearchgate.netnih.gov This inhibitory effect underscores the critical need for high stereochemical purity in lures used for pest monitoring or control, as a mixture of isomers could be ineffective. researchgate.net
(3R,4S)-4-methylheptan-3-ol has been identified as the trail pheromone for the Southeast Asian ant, Leptogenis diminuta. researchgate.netnih.gov
This demonstrates that stereoisomers of the same compound can serve as completely different signals for different insect species. Therefore, in research studying pheromone communication, the use of a stereochemically pure compound is non-negotiable for obtaining meaningful and reproducible results.
| Stereoisomer | Insect Species | Biological Function | Observed Effect |
|---|---|---|---|
| (3S,4S) | Scolytus multistriatus (Smaller European elm bark beetle) | Aggregation Pheromone | Attraction nih.gov |
| (3S,4S) | Scolytus amygdali (Almond bark beetle) | Aggregation Pheromone | Attraction nih.gov |
| (3R,4S) | Scolytus amygdali (Almond bark beetle) | - | Inhibitory nih.gov |
| (3R,4R) | Scolytus amygdali (Almond bark beetle) | - | Inhibitory nih.gov |
| (3R,4S) | Leptogenis diminuta (Ponerine ant) | Trail Pheromone | Trail-following researchgate.netnih.gov |
Stereochemical Nomenclature and Representation in Academic Literature
To communicate the precise three-dimensional structure of molecules unambiguously, chemists rely on standardized systems of nomenclature and graphical representation.
Stereochemical Nomenclature: The primary system used to name stereoisomers is the Cahn-Ingold-Prelog (CIP) system , which assigns an 'R' or 'S' descriptor to each chiral center. libretexts.orglumenlearning.com The process involves:
Assigning Priorities: Each of the four groups attached to the chiral center is ranked from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the center. openochem.org If there is a tie, the process continues outward along the substituent chains until a point of difference is found. vanderbilt.eduvanderbilt.edu
Orienting the Molecule: The molecule is viewed with the lowest-priority group (priority 4) pointing away from the observer. libretexts.org
Determining Configuration: The direction of the arc traced from priority 1 to 2 to 3 is observed. If the direction is clockwise, the configuration is assigned 'R' (rectus, Latin for right). If the direction is counter-clockwise, it is assigned 'S' (sinister, Latin for left). masterorganicchemistry.comchemistrysteps.com
Stereochemical Representation: In academic literature, several conventions are used to depict the 3D nature of stereoisomers on a 2D surface:
Wedge-and-Dash Notation: This is a common method where solid wedges represent bonds coming out of the page towards the viewer, dashed lines represent bonds going into the page away from the viewer, and solid lines represent bonds in the plane of the page.
Fischer Projections: Developed by Emil Fischer, this representation is particularly useful for molecules with multiple chiral centers. chemistrysteps.comorganicchemistrytutor.com In a Fischer projection, the chiral center is represented by the intersection of two perpendicular lines. By convention, horizontal lines represent bonds projecting out of the plane towards the viewer, while vertical lines represent bonds projecting into the plane away from the viewer. ucalgary.calibretexts.org While convenient, strict rules govern the manipulation of Fischer projections to avoid inadvertently changing the represented configuration. chemistrysteps.com
These standardized systems of nomenclature and representation are essential for ensuring that the specific stereoisomer being discussed or synthesized in a research context is clearly and accurately communicated.
Synthetic Methodologies for 3s,4s 4 Methylheptan 3 Ol and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to specific stereoisomers, avoiding the need for resolving racemic mixtures. A variety of advanced techniques have been successfully applied to the synthesis of 4-methylheptan-3-ol isomers, each leveraging different principles of stereochemical control. nih.govresearchgate.net
Enzymatic methods offer high selectivity under mild conditions. A one-pot, multi-enzymatic process has been developed for the synthesis of all four stereoisomers of 4-methylheptan-3-ol starting from 4-methylhept-4-en-3-one. nih.gov This strategy involves two sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH). nih.govresearchgate.net The choice of specific enzymes for each step dictates the resulting stereochemistry of the final product, achieving excellent yields and stereoselectivity. nih.gov
For instance, the combination of the ene-reductase OYE1-W116V and the alcohol dehydrogenase ADH440 produces (3S,4S)-4-methylheptan-3-ol with 99% enantiomeric excess (ee) and 94% diastereomeric excess (de). nih.gov Other enzyme pairings can generate the other three stereoisomers with similarly high purity. nih.gov Lipases, such as Candida antarctica lipase (B570770) B, have also been employed in the transesterification of racemic diastereoisomers to resolve the four stereoisomers. researchgate.net
| Target Stereoisomer | Ene-Reductase (ER) | Alcohol Dehydrogenase (ADH) | Isolated Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) | Reference |
|---|---|---|---|---|---|---|
| This compound | OYE1-W116V | ADH440 | 72 | 99 | 94 | nih.gov |
| (3R,4S)-4-methylheptan-3-ol | OYE1-W116V | ADH270 | 81 | 99 | 92 | nih.gov |
| (3S,4R)-4-methylheptan-3-ol | OYE2.6 | ADH440 | 76 | 99 | 99 | nih.gov |
| (3R,4R)-4-methylheptan-3-ol | OYE2.6 | ADH270 | 83 | 99 | 99 | nih.gov |
Asymmetric induction using chiral boronic esters is a powerful method for controlling stereochemistry during carbon-carbon bond formation. nih.govresearchgate.netnih.gov This approach can be used to sequentially create the two stereocenters in 4-methylheptan-3-ol with very high diastereoselectivity (>99%). researchgate.net The methodology typically involves an asymmetric crotylboration reaction where a chiral boronic ester reacts with an aldehyde. The inherent chirality of the boronic ester directs the facial selectivity of the addition to the aldehyde, establishing the stereochemistry of the resulting secondary alcohol. Subsequent reactions can then form the second stereocenter.
The Ester Enolate Claisen Rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that creates a γ,δ-unsaturated carboxylic acid from an allyl ester. chem-station.com In the context of synthesizing 4-methylheptan-3-ol, this method relies on the principle of chirality transfer. nih.govresearchgate.net The rearrangement proceeds through a highly ordered, chair-like transition state, which allows the stereochemistry of a pre-existing chiral center in the starting material to dictate the configuration of the newly formed stereocenters. chem-station.comnih.gov By carefully selecting a chiral allyl ester, the desired (3S,4S) configuration can be established with high fidelity after the rearrangement and subsequent chemical modifications. nih.govresearchgate.net
The researchgate.netorganic-chemistry.org-Wittig rearrangement is another sigmatropic reaction used to synthesize homoallylic alcohols from allyl ethers. organic-chemistry.org This thermal isomerization proceeds through a five-membered cyclic transition state. organic-chemistry.org When applied asymmetrically, a chiral auxiliary attached to the starting material can effectively bias the rearrangement to produce a specific stereoisomer. nih.govresearchgate.net This method allows for the transfer of chirality and the formation of carbon-carbon bonds with predictable stereochemical outcomes, making it a viable route for obtaining enantiomerically enriched stereoisomers of 4-methylheptan-3-ol. nih.govresearchgate.netorganic-chemistry.org To favor the desired researchgate.netorganic-chemistry.org-rearrangement, the reaction is typically conducted at low temperatures to minimize competition from the nih.govresearchgate.net-Wittig rearrangement. organic-chemistry.org
Stereoselective catalysis employs chiral catalysts to transform prochiral substrates into chiral products with high enantioselectivity.
Baker's Yeast (Saccharomyces cerevisiae) : This readily available biocatalyst is widely used for the asymmetric reduction of ketones to alcohols. nih.govresearchgate.netresearchgate.netmdpi.com In the synthesis of 4-methylheptan-3-ol, Baker's yeast can reduce a precursor ketone, such as (S)-4-methylheptan-3-one, to a mixture of the corresponding alcohol diastereomers. researchgate.netnih.gov The enzymes within the yeast selectively deliver a hydride to one face of the carbonyl group, thereby establishing the stereochemistry at the C-3 position. researchgate.netmdpi.com
Chiral Palladium-Phosphine Catalysts : Palladium complexes featuring chiral phosphine (B1218219) ligands are effective catalysts for various asymmetric transformations. nih.govresearchgate.net These catalysts create a chiral environment around the metal center, which can influence the stereochemical outcome of reactions like asymmetric hydrogenation or allylic substitution. beilstein-journals.orgrsc.org This approach can be used to set the stereocenters of a precursor molecule that is later converted into the target 4-methylheptan-3-ol. nih.govresearchgate.net
The Sharpless asymmetric epoxidation is a highly reliable method for converting prochiral allylic alcohols into chiral 2,3-epoxy alcohols with predictable stereochemistry. nih.govresearchgate.netresearchgate.net The reaction uses a catalyst system comprising titanium tetraisopropoxide, tert-butyl hydroperoxide (TBHP), and a chiral ligand, either diethyl (2R,3R)-tartrate or diethyl (2S,3S)-tartrate. researchgate.netorgsyn.org
For the synthesis of this compound, an appropriate allylic alcohol is first subjected to Sharpless epoxidation to create a chiral epoxide with defined stereochemistry. nih.govresearchgate.net The second crucial step is the regioselective opening of the epoxide ring. nih.govresearchgate.netresearchgate.net Using a nucleophile like trimethylaluminum, the epoxide is opened at the less sterically hindered carbon, which simultaneously establishes the second stereocenter (C-4) to yield the desired diol precursor to this compound. nih.govresearchgate.net
Utilization of Chiral Auxiliaries (e.g., SAMP and RAMP reagents)
A well-established method for the asymmetric synthesis of the stereoisomers of 4-methylheptan-3-ol involves the use of chiral hydrazones derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). nih.govwikipedia.org This strategy, often referred to as the SAMP/RAMP hydrazone method, allows for the highly controlled α-alkylation of a ketone, establishing a key stereocenter with high enantiomeric purity. mit.eduresearchgate.net
The synthesis sequence typically begins with the formation of a chiral hydrazone by reacting 3-pentanone (B124093) with either SAMP or RAMP. researchgate.net This hydrazone is then deprotonated using a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined azaenolate. pnu.ac.irorgsyn.org The subsequent alkylation of this azaenolate with an electrophile, such as propyl iodide, proceeds with high diastereoselectivity, effectively setting the configuration at the C4 position. mit.eduorgsyn.org
Following the alkylation step, the chiral auxiliary is cleaved, commonly through ozonolysis, to regenerate the carbonyl group, yielding an enantiomerically enriched ketone—either (S)-4-methylheptan-3-one or (R)-4-methylheptan-3-one, depending on whether SAMP or RAMP was used. nih.govorgsyn.org The final step is the reduction of this chiral ketone to the corresponding alcohol. This reduction typically produces a mixture of diastereomers (syn and anti), which can then be separated to isolate the desired stereoisomer of 4-methylheptan-3-ol. nih.gov This method provides a reliable route to chiral ketones that are crucial precursors for the final alcohol products. researchgate.net
Stereodivergent Synthesis Strategies
Stereodivergent synthesis provides access to multiple stereoisomers of a product from a single starting material by altering the reagents or catalysts. For 4-methylheptan-3-ol, a powerful stereodivergent strategy has been developed using a one-pot, multi-enzyme cascade. researchgate.netnih.gov This approach begins with a common achiral precursor, 4-methylhept-4-en-3-one. nih.gov
The strategy relies on the sequential action of two different types of enzymes: an ene-reductase (ER) and an alcohol dehydrogenase (ADH). nih.govnih.gov
First Stereocenter (C4): The ene-reductase catalyzes the asymmetric reduction of the carbon-carbon double bond in 4-methylhept-4-en-3-one. By selecting different ene-reductases (e.g., OYE2.6 or a mutant OYE1-W116V), either the (4R) or (4S) configuration of 4-methylheptan-3-one can be selectively produced. nih.gov
Second Stereocenter (C3): The resulting chiral ketone is then reduced in the same pot by an alcohol dehydrogenase. The choice of ADH, which can be selected to follow either Prelog's rule (e.g., ADH270) or anti-Prelog's rule (e.g., ADH440), determines the configuration at the C3 carbinol center, producing either the (3R) or (3S) alcohol. nih.gov
By systematically pairing different ene-reductases and alcohol dehydrogenases, all four possible stereoisomers—(3S,4S), (3R,4S), (3S,4R), and (3R,4R)—can be synthesized from the same starting material in a highly controlled and efficient one-pot process. researchgate.netnih.gov
Chemo-Enzymatic and Multi-Enzymatic Synthesis Routes
Chemo-enzymatic and purely multi-enzymatic routes offer sustainable and highly selective alternatives to traditional chemical synthesis for producing the stereoisomers of 4-methylheptan-3-ol. nih.gov
A notable multi-enzymatic, one-pot synthesis starts from 4-methylhept-4-en-3-one, which is easily prepared via an aldol (B89426) condensation. nih.gov This process uses a cascade of an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to create the two stereogenic centers in a sequential manner. nih.gov The stereochemical outcome is dictated by the specific combination of enzymes used. For instance, to produce the (3S,4S) isomer, the ene-reductase OYE1-W116V is used to set the (4S) center, followed by the alcohol dehydrogenase ADH440 to establish the (3S) center. nih.gov This biocatalytic approach avoids the need for protecting groups and often proceeds under mild conditions in aqueous buffers. nih.gov
Another chemo-enzymatic method involves the use of lipases for kinetic resolution. nih.govresearchgate.net In this approach, a racemic mixture of a diastereomer (e.g., (3S,4S)- and (3R,4R)-4-methylheptan-3-ol) is subjected to transesterification catalyzed by a lipase, such as lipase AK. nih.gov The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, lipase AK can be used for the stereospecific transesterification with vinyl acetate, allowing for the separation of the enantiomers. nih.govresearchgate.net This enzymatic resolution step is often combined with traditional chemical methods, such as the SAMP/RAMP synthesis of the precursor ketones, to achieve high stereoisomeric purity for all four isomers. nih.gov
Retrosynthetic Analysis for Targeted Stereoisomer Production
Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule like this compound. The analysis begins by conceptually deconstructing the target molecule into simpler, readily available starting materials.
Route 1: Chiral Auxiliary-Based Retrosynthesis
A primary retrosynthetic disconnection for this compound is at the C3-hydroxyl group, leading back to the chiral ketone, (S)-4-methylheptan-3-one. This transformation corresponds to a stereoselective reduction.
The next disconnection is made at the C4-C5 bond of the chiral ketone. This step identifies the α-alkylation of a ketone enolate as the key bond-forming reaction. This leads back to an enolate equivalent of 3-pentanone and a propyl electrophile. The challenge of controlling the stereochemistry at C4 is addressed by employing a chiral auxiliary like SAMP, which directs the alkylation.
This compound => (S)-4-Methylheptan-3-one (Retrosynthetic step: ADH reduction)
(S)-4-Methylheptan-3-one => 4-Methylhept-4-en-3-one (Retrosynthetic step: Ene-reductase reduction)
4-Methylhept-4-en-3-one => 3-Pentanone + Propanal (Retrosynthetic step: Aldol condensation)
Biosynthesis and Metabolic Pathways
Elucidation of Natural Biosynthetic Routes for Branched-Chain Alcohols
The natural biosynthesis of branched-chain alcohols, such as 4-methylheptan-3-ol, in insects is generally believed to originate from the modification of intermediates derived from fatty acid or amino acid metabolism. researchgate.net Unlike the well-documented de novo mevalonate pathway used by many bark beetles to produce terpenoid pheromones like ipsdienol and frontalin, the pathway for this specific aliphatic alcohol in the smaller European elm bark beetle, Scolytus multistriatus, has not been fully elucidated. nih.govslu.se
In many insect orders, the carbon skeletons of pheromones are constructed from acetyl-CoA and propionyl-CoA units via pathways analogous to fatty acid synthesis. nih.gov For methyl-branched compounds, the incorporation of propionyl-CoA at specific points in the chain elongation process is a common strategy to introduce a methyl group. It is hypothesized that the backbone of 4-methylheptan-3-ol is likely derived from precursors such as propionyl-CoA and butyryl-CoA, assembled by a fatty acid synthase (FAS) or polyketide synthase (PKS) system.
General biosynthetic themes in insects suggest two primary origins for branched-chain structures:
Fatty Acid Metabolism: This pathway involves the modification of standard fatty acid synthesis, where a methyl branch is introduced by substituting a malonyl-CoA with a methylmalonyl-CoA during chain elongation.
Amino Acid Catabolism: The carbon skeletons of branched-chain amino acids like isoleucine, leucine, and valine can serve as precursors. For instance, isoleucine catabolism can yield 2-methylbutanoyl-CoA, which could potentially be extended and modified to form the C8 backbone of 4-methylheptan-3-ol.
While these routes are established for other insect pheromones, specific experimental evidence tracing the pathway in S. multistriatus is not yet available in the literature. The prevailing paradigm has shifted from assuming pheromones are simple derivatives of host-plant compounds to recognizing that most are synthesized de novo by the insects themselves. researchgate.net
Enzymology Involved in the Production of (3S,4S)-4-Methylheptan-3-ol
The final steps in the biosynthesis of alcohol pheromones typically involve reduction reactions catalyzed by specific enzymes. The conversion of a ketone precursor (4-methylheptan-3-one) to the alcohol (4-methylheptan-3-ol) is a critical step that establishes one of the two stereocenters. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a similar short-chain dehydrogenase/reductase (SDR). The stereospecificity of this enzyme is paramount in producing the biologically active (3S,4S)-isomer.
While the specific ADH from S. multistriatus has not been isolated and characterized, research on other bark beetles has identified numerous oxidoreductases involved in pheromone maturation. unr.edu Furthermore, the power of enzymes to create the specific stereoisomers of 4-methylheptan-3-ol has been demonstrated conclusively through biocatalytic synthesis. A highly effective one-pot, multi-enzymatic system has been developed for producing all four stereoisomers of 4-methylheptan-3-ol. nih.gov This chemoenzymatic strategy relies on two key enzyme classes:
Ene-reductase (ER): This enzyme, belonging to the Old Yellow Enzyme (OYE) family, catalyzes the asymmetric reduction of the carbon-carbon double bond in the precursor 4-methylhept-4-en-3-one. The choice of ER determines the configuration of the C4 stereocenter.
Alcohol Dehydrogenase (ADH): Following the ER-catalyzed reduction, an ADH reduces the ketone group to an alcohol, setting the configuration of the C3 stereocenter. The selection of a specific ADH with the desired stereoselectivity is crucial for obtaining the final product. nih.gov
This dual-enzyme system highlights the types of catalytic activities required to produce the precise stereochemistry of the natural pheromone.
| Enzyme Class | Specific Enzyme Example | Function | Stereochemical Control |
|---|---|---|---|
| Ene-reductase (ER) | OYE1-W116V | Reduces the C=C double bond of 4-methylhept-4-en-3-one to produce (S)-4-methylheptan-3-one. | Sets the configuration at the C4 position. |
| Alcohol Dehydrogenase (ADH) | ADH440 | Reduces the carbonyl group of (S)-4-methylheptan-3-one to a hydroxyl group. | Sets the configuration at the C3 position, yielding the (3S,4S) isomer. |
Precursor Incorporation and Metabolic Flux Studies
To definitively identify a biosynthetic pathway, researchers often employ precursor incorporation studies using isotopically labeled compounds. lu.se In this method, a suspected precursor labeled with an isotope (e.g., ¹³C, ²H, or ¹⁴C) is administered to the organism, and the final product is analyzed to see if the label has been incorporated. This technique has been successfully used to confirm de novo biosynthesis of terpenoid pheromones in Ips bark beetles, where radiolabeled acetate was shown to be incorporated into ipsdienol. slu.se
For this compound, however, there is a lack of published studies detailing such precursor feeding experiments with S. multistriatus. Research on the biosynthesis of the related compound (S)-4-methyl-3-heptanone in ants suggests a pathway involving the condensation of three propionate units, based on ¹³C-labeling patterns. fao.org This points toward a polyketide-type pathway. If a similar route is active in Scolytus, feeding studies with labeled propionate and butyrate could confirm the origin of the carbon backbone. Without such specific metabolic flux data, the precise precursors and their flow through the metabolic network to form 4-methylheptan-3-ol remain speculative.
Comparison with Biosynthesis of Related Methyl-Branched Pheromones
The biosynthesis of this compound can be contrasted with other methyl-branched and non-branched pheromones to highlight different evolutionary strategies.
Comparison with Terpenoid Pheromones: Many bark beetles, such as those in the genus Ips, use the mevalonate pathway to produce monoterpene pheromones like ipsdienol. nih.gov This pathway starts from acetyl-CoA and proceeds through intermediates like geranyl diphosphate (GPP). This is a fundamentally different route from the fatty acid or amino acid-derived pathways presumed for aliphatic compounds. The enzymes, precursors, and genetic regulation are distinct for these two major classes of pheromones.
Comparison with Lepidopteran Pheromones: Moths are well-known for producing fatty acid-derived pheromones. researchgate.netnih.gov Their pathways typically involve standard fatty acid synthesis followed by specific chain-shortening or chain-elongation, desaturation, and functional group modification (e.g., reduction to alcohol, oxidation to aldehyde). While the origin from fatty acid metabolism is a shared theme, the specific chain lengths and desaturation patterns are highly species-specific and differ from the branched structure of 4-methylheptan-3-ol.
Comparison with Ant Pheromones: The trail pheromone of the ant Leptogenys diminuta is (3R,4S)-4-methylheptan-3-ol, a stereoisomer of the beetle pheromone. nih.gov The alarm pheromone of the leaf-cutter ant Atta texana is (S)-4-methyl-3-heptanone. As mentioned, studies on the ant pheromone suggest a polyketide-like pathway built from propionate units. fao.org This provides a plausible, experimentally supported model for how a methyl-branched carbon skeleton can be assembled, which may be analogous to the pathway in Scolytus.
| Pheromone Example | Organism Type | Core Biosynthetic Pathway | Key Precursors | Key Enzyme Classes |
|---|---|---|---|---|
| This compound | Bark Beetle (Scolytus) | Hypothesized: Fatty Acid / Polyketide Synthesis | Propionyl-CoA, Acetyl-CoA | FAS/PKS, Dehydrogenases |
| Ipsdienol | Bark Beetle (Ips) | Mevalonate Pathway | Acetyl-CoA, Geranyl Diphosphate | Synthases, Cytochrome P450s |
| (Z)-11-Hexadecen-1-ol | Moth (Lepidoptera) | Fatty Acid Synthesis & Modification | Palmitoyl-CoA | Desaturases, Reductases |
| (S)-4-Methyl-3-heptanone | Ant (Atta) | Polyketide Synthesis | Propionyl-CoA | Polyketide Synthase |
Biotechnological Approaches for Biosynthesis using Engineered Microorganisms
The demand for enantiomerically pure pheromones for pest management has driven the development of biotechnological production methods. These approaches offer a sustainable alternative to complex chemical syntheses. The biosynthesis of this compound is an excellent candidate for such strategies.
The most direct biotechnological success is the multi-enzymatic synthesis using isolated ene-reductases and alcohol dehydrogenases. nih.gov This cell-free system provides precise control over stereochemistry, leading to high yields of the desired isomer.
Another powerful strategy involves engineering the metabolic pathways of microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae). These microbes can be engineered to produce a variety of branched-chain higher alcohols. The general approach involves:
Introducing a Novel Pathway: Key enzymes for the desired synthesis are introduced into the host organism. For 4-methylheptan-3-ol, this would involve a pathway to assemble the 8-carbon backbone and the specific reductase to form the final alcohol.
Diverting Metabolic Flux: The host's native metabolism is engineered to divert primary metabolites, such as intermediates from amino acid biosynthesis (e.g., 2-keto acids), towards the production of the target alcohol.
Optimization: The expression of pathway enzymes is optimized, and competing metabolic pathways in the host are blocked or downregulated to maximize product yield.
This metabolic engineering approach has been successfully used to produce isobutanol and other branched-chain alcohols, demonstrating the feasibility of using engineered microbes as cellular factories for compounds structurally related to 4-methylheptan-3-ol.
Biological and Ecological Roles As a Semiochemical
Role as an Aggregation Pheromone in Insect Species
(3S,4S)-4-methylheptan-3-ol is a key component of the aggregation pheromone for several species of bark beetles, particularly within the genus Scolytus. nih.gov This compound is typically produced by unmated females boring into host trees, attracting both males and other females to the site for mass infestation and mating. nih.gov
Scolytus multistriatus : In the smaller European elm bark beetle, Scolytus multistriatus, this compound is a principal component of its aggregation pheromone. nih.govresearchgate.net Female beetles produce this alcohol as they tunnel into elm trees, initiating a mass-attack that can overwhelm the tree's defenses. nih.gov
Scolytus amygdali : This compound has been identified as the main component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. nih.govnih.govresearchgate.netresearchgate.net Volatiles collected from female beetles boring into plum branches revealed this compound as the most abundant and electrophysiologically active component. researchgate.net Field tests have confirmed its role in attracting beetles, which is crucial for the colonization of host trees. nih.govnih.gov
| Insect Species | Pheromone Component | Role |
| Scolytus multistriatus (Smaller European elm bark beetle) | This compound | Aggregation Pheromone nih.govresearchgate.net |
| Scolytus amygdali (Almond bark beetle) | This compound | Aggregation Pheromone nih.govnih.govresearchgate.net |
Function as a Trail Pheromone
While this compound is primarily known as a bark beetle aggregation pheromone, a different stereoisomer, (3R,4S)-4-methylheptan-3-ol, functions as a trail pheromone for the Southeast Asian ant, Leptogenys diminuta. nih.govresearchgate.netresearchgate.netstevens.edu Behavioral tests demonstrated that these ants respond specifically to the (3R,4S)-isomer to follow trails, showcasing the high degree of stereochemical specificity in insect chemical communication. stevens.edu The (3S,4S) isomer does not elicit this trail-following behavior in the species.
Interspecific and Intraspecific Chemical Communication
The stereoisomers of 4-methylheptan-3-ol are excellent examples of the complexity of chemical communication. Within a single species (intraspecific), a specific isomer like this compound can act as a powerful aggregation signal for Scolytus beetles. nih.gov
Between different species (interspecific), these compounds can act as allomones or kairomones. For instance, the specific pheromone of one species can be ignored or even act as a repellent to another, closely related species. researchgate.net This chemical differentiation helps in maintaining reproductive isolation and reducing competition for resources. The fact that different stereoisomers are active for different species, such as bark beetles and ants, highlights the diverse evolutionary pathways of chemical signaling. nih.gov For example, the avoidance response of Scolytus laevis to the (3S,4S)-stereoisomer, which is the main aggregation pheromone for the sympatric S. scolytus, may reduce interspecific competition for host trees. researchgate.net
Stereoisomer-Specific Bioactivity and Inhibitory Effects
The biological activity of 4-methylheptan-3-ol is highly dependent on its stereochemistry. researchgate.net The precise configuration of the chiral centers at the C-3 and C-4 positions determines whether the molecule is an attractant, an inhibitor, or biologically inactive for a given species.
In Scolytus amygdali : Field tests revealed that only the (3S,4S)-isomer was attractive to the almond bark beetle. nih.govresearchgate.net Conversely, the (3R,4S)- and (3R,4R)-stereoisomers were found to be inhibitory, significantly reducing the catch in traps baited with the attractive (3S,4S)-isomer. nih.govnih.govresearchgate.net
In Leptogenys diminuta : Behavioral assays showed that these ants exclusively follow trails marked with the (3R,4S)-isomer. stevens.edu The other three stereoisomers, including this compound, did not elicit a trail-following response. stevens.edu
In Scolytus laevis : The (3R,4S)-isomer was found to be attractive to this beetle species, whereas the (3S,4S)-isomer acted as an inhibitor or deterrent, reducing trap catches when combined with the attractive isomer. researchgate.net
This stereoisomer-specific activity underscores the precision of insect olfactory systems, which can differentiate between subtle differences in molecular shape.
| Stereoisomer | Species | Observed Effect |
| This compound | Scolytus amygdali | Attraction (Aggregation) nih.govnih.gov |
| (3R,4S)-4-methylheptan-3-ol | Scolytus amygdali | Inhibition nih.govnih.govresearchgate.net |
| (3R,4R)-4-methylheptan-3-ol | Scolytus amygdali | Inhibition nih.govnih.govresearchgate.net |
| (3R,4S)-4-methylheptan-3-ol | Leptogenys diminuta | Attraction (Trail-following) nih.govstevens.edu |
| This compound | Leptogenys diminuta | Inactive stevens.edu |
| (3R,4S)-4-methylheptan-3-ol | Scolytus laevis | Attraction researchgate.net |
| This compound | Scolytus laevis | Inhibition / Deterrent researchgate.net |
Synergistic Interactions with Other Pheromone Components
The effectiveness of this compound as an aggregation pheromone is often enhanced by the presence of other compounds, a phenomenon known as synergism.
In Scolytus amygdali, the attractive effect of this compound is significantly increased when it is combined with the synergist (3S,4S)-4-methyl-3-hexanol. nih.govresearchgate.netresearchgate.net This synergistic blend is much more effective at attracting beetles than the primary component alone. nih.gov
For Scolytus multistriatus, the pheromone bouquet includes α- and δ-multistriatin in addition to this compound. researchgate.net These components work together to create a species-specific signal that initiates mass aggregation.
Ecological Significance in Insect Behavior and Population Dynamics
As a potent semiochemical, this compound and its isomers have profound ecological significance. Aggregation pheromones are critical for bark beetles to overcome the defenses of healthy host trees through coordinated mass attacks. This behavior directly influences the population dynamics of the beetles and the health of forest and agricultural ecosystems.
The specificity of pheromone signals, including the inhibitory effects of certain stereoisomers, plays a crucial role in resource partitioning among competing species. researchgate.net By responding only to a specific stereoisomer blend, a species can avoid colonizing a host tree that is already being exploited by another species, thereby reducing interspecific competition. researchgate.net This chemical partitioning of ecological niches contributes to the coexistence of multiple related species in the same habitat. Trail pheromones in ant species are fundamental to foraging efficiency, colony organization, and defense, directly impacting the colony's survival and ecological footprint.
Applications in Chemical Ecology Research
The distinct biological activities of 4-methylheptan-3-ol stereoisomers make them valuable tools in chemical ecology research and integrated pest management (IPM). nih.gov Synthetic versions of these pheromones are used in various techniques: nih.gov
Population Monitoring : Traps baited with synthetic this compound can be used to monitor the presence and population levels of pest species like Scolytus amygdali. researchgate.net
Mass Trapping : Large numbers of insects can be removed from a population by deploying a high density of pheromone-baited traps. nih.gov
Mating Disruption : Dispersing synthetic pheromones into an area can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. nih.gov
Research into the structure-activity relationships of these compounds continues to provide insights into the mechanisms of insect chemoreception and the evolution of chemical communication systems. scilit.com
Mechanisms of Olfactory Reception and Signal Transduction
Insect Olfactory System Architecture (Antennae, Sensilla)
The primary sites of odorant detection in insects are the antennae, which are adorned with thousands of microscopic, hair-like structures known as sensilla. These sensilla house the olfactory sensory neurons (OSNs) that are responsible for detecting chemical cues. The antennae of bark beetles, including those in the genus Scolytus, possess several types of sensilla, each with distinct morphologies and likely functions.
Based on studies of related bark beetle species such as Ips duplicatus, the primary olfactory sensilla include:
Sensilla Basiconica: These are typically thin-walled, peg-shaped sensilla that are multiporous, allowing odorant molecules to enter. Single-cell recordings from the closely related large elm bark beetle, Scolytus scolytus, have demonstrated that sensilla basiconica house neurons specifically tuned to the stereoisomers of 4-methyl-3-heptanol, suggesting this is a key site for the reception of (3S,4S)-4-methylheptan-3-ol. nih.gov
Sensilla Trichodea: These are longer, hair-like sensilla, also porous, and are generally involved in the detection of pheromones and general odorants.
Sensilla Chaetica: These are thicker, bristle-like sensilla that often have a dual mechanosensory and chemosensory function.
Sensilla Coeloconica: These are peg-in-pit sensilla that are involved in detecting specific volatile compounds.
The following table summarizes the types of sensilla commonly found on the antennae of bark beetles and their presumed functions.
| Sensillum Type | Morphology | Primary Function |
| Sensilla Basiconica | Peg-shaped, thin-walled, multiporous | Olfaction (Pheromones, Host Volatiles) |
| Sensilla Trichodea | Hair-like, thin-walled, multiporous | Olfaction (Pheromones, General Odors) |
| Sensilla Chaetica | Bristle-like, thick-walled, single pore | Mechanoreception, Contact Chemoreception |
| Sensilla Coeloconica | Peg-in-pit, grooved or porous | Olfaction (Specific Volatiles) |
The precise arrangement and density of these sensilla on the antennae of Scolytus multistriatus are adapted for the efficient detection of crucial semiochemicals like this compound from the environment.
Pheromone-Binding Proteins (PBPs) in Ligand Transport
The interior of the sensillum is filled with an aqueous fluid known as the sensillar lymph. Hydrophobic pheromone molecules like this compound have low solubility in this medium. To traverse the lymph and reach the OSN dendrite, they are encapsulated by Pheromone-Binding Proteins (PBPs). These are small, soluble proteins that are secreted into the sensillar lymph in high concentrations.
The proposed functions of PBPs include:
Solubilizing hydrophobic pheromones and transporting them across the sensillar lymph.
Protecting the pheromone from degradation by enzymes within the lymph.
Presenting the pheromone to the Pheromone Receptor in the correct orientation for binding.
While specific PBPs for this compound in Scolytus have not been isolated, the critical role of these proteins in insect olfaction is well-established, and it is certain that they are integral to the detection of this pheromone.
Chemo-electrical Signal Transduction Pathways (Ionotropic and Metabotropic Mechanisms)
Once this compound binds to its specific PR/Orco complex, a conformational change is induced, leading to the opening of an ion channel and the generation of an electrical signal. This process is known as chemo-electrical signal transduction. In insects, two primary mechanisms are thought to be involved:
Ionotropic Mechanism: This is the predominant and faster pathway for insect ORs. The PR/Orco complex itself functions as a ligand-gated ion channel. Upon pheromone binding, the channel opens, allowing an influx of cations (such as Na⁺ and Ca²⁺) into the neuron. This influx depolarizes the cell membrane, generating a receptor potential that, if it reaches the threshold, triggers an action potential (nerve impulse).
Metabotropic Mechanism: In this slower pathway, the receptor is a G-protein-coupled receptor (GPCR). Ligand binding activates a G-protein, which in turn initiates an intracellular signaling cascade involving second messengers like cAMP or IP₃. These second messengers then modulate the activity of separate ion channels, leading to membrane depolarization. While the ionotropic mechanism is considered primary for most insect ORs, there is evidence for metabotropic components in some insect olfactory signaling.
The rapid and highly sensitive behavioral responses of bark beetles to this compound strongly suggest that an ionotropic mechanism is the principal mode of signal transduction.
Molecular Basis of Stereoisomer Discrimination in Olfaction
The olfactory system of Scolytus species exhibits remarkable stereoselectivity. Field tests have shown that while this compound is a powerful attractant for S. amygdali, the (3R,4S) and (3R,4R) stereoisomers are inhibitory. researchgate.net This precise discrimination between stereoisomers originates at the molecular level, specifically within the binding pocket of the Pheromone Receptor.
The discrimination is based on the three-dimensional structure of the receptor's binding site, which is formed by a specific arrangement of amino acid residues. The chiral centers of the this compound molecule allow for a precise fit within this pocket, likely involving a combination of hydrogen bonds (with the hydroxyl group) and van der Waals interactions. nih.gov The other stereoisomers, with their different spatial arrangements of substituents, cannot achieve this optimal fit. This "lock-and-key" mechanism ensures that only the correct pheromone component activates the neuron.
Studies on analogs of 4-methyl-3-heptanol with S. multistriatus have suggested that the strength of a hydrogen bond to the oxygen atom at the 3-position is a critical factor in the interaction with the receptor and the subsequent behavioral response. nih.gov The different spatial orientations of the methyl and hydroxyl groups in the various stereoisomers would directly impact the formation and strength of these crucial intermolecular forces, forming the basis for discrimination. nih.gov
| Stereoisomer | Biological Activity in Scolytus amygdali |
| This compound | Attractant |
| (3R,4S)-4-methylheptan-3-ol | Inhibitory |
| (3R,4R)-4-methylheptan-3-ol | Inhibitory |
| (3S,4R)-4-methylheptan-3-ol | Inactive |
Neural Processing of Pheromonal Cues
The action potentials generated by the OSNs in the antennae are transmitted along their axons to the primary olfactory center of the insect brain, the antennal lobe (AL). The AL is organized into discrete, spherical neuropils called glomeruli. All OSNs that express the same type of OR converge on the same glomerulus.
This anatomical arrangement means that the chemical information from a specific pheromone like this compound is processed in a dedicated glomerulus or a small set of glomeruli. In many male moths, pheromone-processing glomeruli are often enlarged and form a structure called the macroglomerular complex (MGC). frontiersin.org
Within the glomeruli, the OSNs synapse with second-order neurons, primarily projection neurons (PNs) and local interneurons (LNs). The PNs then relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and can lead to a behavioral response, such as upwind flight towards the pheromone source.
Studies in ants have shown that alarm pheromones, including 4-methyl-3-heptanol, activate only a small fraction of the hundreds of glomeruli in the AL. nih.gov This "sparse coding" is an efficient way to represent highly relevant sensory information. It is highly probable that a similar sparse coding strategy is employed in the brain of Scolytus for the representation of its aggregation pheromone, ensuring a specific and unambiguous signal for this critical chemical cue. The response in these specific glomeruli can also be modulated by the insect's age and physiological state. nih.gov
Advanced Analytical and Characterization Techniques in Research
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is a cornerstone technique for determining the enantiomeric excess (ee) of volatile chiral compounds like (3S,4S)-4-methylheptan-3-ol. This method utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, which interacts differently with the enantiomers of an analyte. This differential interaction leads to a separation in their retention times, allowing for their quantification.
In the analysis of the four stereoisomers of 4-methylheptan-3-ol, the alcohols are often converted to their acetyl derivatives prior to GC analysis. This derivatization can improve the chromatographic properties and the separation of the stereoisomers on the chiral column. Research has demonstrated the successful use of chiral GC to resolve all four stereoisomers, confirming the high enantiomeric purity of synthetically prepared samples. For instance, in multi-enzymatic synthesis routes, chiral GC has been used to confirm an enantiomeric excess of 99% for this compound. nih.gov
Table 1: Enantiomeric Excess (ee) of 4-methylheptan-3-ol Stereoisomers Determined by Chiral GC nih.gov
| Stereoisomer | Enantiomeric Excess (ee) |
| This compound | 99% |
| (3R,4R)-4-methylheptan-3-ol | 99% |
| (3S,4R)-4-methylheptan-3-ol | 99% |
| (3R,4S)-4-methylheptan-3-ol | 99% |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) offers another powerful approach for the separation of the stereoisomers of 4-methylheptan-3-ol. While GC is well-suited for volatile compounds, HPLC can be advantageous for less volatile derivatives or for preparative scale separations. The principle of chiral HPLC is similar to that of chiral GC, relying on the differential interaction between the enantiomers and a chiral stationary phase.
Common CSPs for the separation of alcohol enantiomers include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can offer excellent resolving power. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the CSP, leading to different retention times for the enantiomers. For the separation of diastereomers, standard achiral stationary phases can sometimes be effective, but chiral phases often provide superior resolution. While specific applications of chiral HPLC for the direct separation of this compound are not extensively detailed in the literature, the technique is a standard tool for the analysis of chiral alcohols and would be a suitable method for its purification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and can also be used to assess diastereomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers have different physical properties and thus will exhibit distinct signals.
For 4-methylheptan-3-ol, which has two chiral centers, there are two pairs of diastereomers: (3S,4S)/(3R,4R) and (3S,4R)/(3R,4S). The spatial arrangement of the atoms in these diastereomers is different, leading to subtle but measurable differences in the chemical shifts of their respective protons (¹H NMR) and carbons (¹³C NMR).
In the characterization of this compound, ¹H NMR has been successfully employed to determine the diastereomeric excess (de). For example, a diastereomeric excess of 94% with respect to (3S,4R)-4-methylheptan-3-ol has been reported. nih.gov The key diagnostic signal is often the proton on the carbon bearing the hydroxyl group (the carbinol proton). For the (3S,4S) isomer, this proton appears as a multiplet at approximately δ 3.42 ppm. researchgate.net By integrating the signals corresponding to the different diastereomers, their relative amounts in a mixture can be calculated.
Table 2: Diastereomeric Excess (de) of Synthesized 4-methylheptan-3-ol Stereoisomers Determined by ¹H NMR nih.gov
| Stereoisomer | Diastereomeric Excess (de) |
| This compound | 94% |
| (3R,4R)-4-methylheptan-3-ol | 99% |
| (3S,4R)-4-methylheptan-3-ol | 99% |
| (3R,4S)-4-methylheptan-3-ol | 92% |
Advanced Mass Spectrometry for Metabolite Profiling in Biological Samples
Advanced mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds in complex biological matrices. This is especially relevant for the study of insect pheromones like this compound, which are often present in minute quantities.
In the context of metabolite profiling, GC-MS can be used to analyze extracts from insect glands or volatile collections from living organisms to identify the presence and relative abundance of this compound. The mass spectrum of 4-methylheptan-3-ol is characterized by specific fragmentation patterns. The electron ionization (EI) mass spectrum typically does not show a strong molecular ion peak (M⁺ at m/z 130), but exhibits characteristic fragment ions resulting from the loss of water (M⁺-H₂O at m/z 112), an ethyl group (M⁺-C₂H₅ at m/z 101), and other alkyl fragments. researchgate.netnist.gov A prominent peak is often observed at m/z 59. researchgate.net
While a dedicated metabolite profiling study for this compound in a specific biological sample is not widely reported, the principles of GC-MS analysis of insect pheromones are well-established. biorxiv.orgnih.govresearchgate.netresearchgate.net Such studies are crucial for understanding the biosynthesis and ecological role of this compound.
Table 3: Characteristic Mass Spectral Fragments of 4-methylheptan-3-ol researchgate.net
| m/z | Proposed Fragment | Relative Intensity |
| 112 | [M-H₂O]⁺ | Low |
| 101 | [M-C₂H₅]⁺ | Moderate |
| 83 | [M-C₂H₇O]⁺ | Moderate |
| 59 | [M-C₅H₁₁]⁺ | High |
Optical Rotation Measurements for Absolute Configuration Confirmation
Optical rotation is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer, making it a valuable tool for confirming the absolute configuration of a synthesized or isolated compound. The specific rotation, [α], is a standardized value that depends on the compound, concentration, solvent, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm).
For the stereoisomers of 4-methylheptan-3-ol, optical rotation measurements are critical for assigning the correct (3S,4S) configuration. The sign of the rotation (positive or negative) distinguishes between the two enantiomers. Research has reported a specific rotation of [α]D = -18.9° (c 1.1, hexane) for this compound with high enantiomeric and diastereomeric purity. nih.gov In contrast, its enantiomer, (3R,4R)-4-methylheptan-3-ol, exhibits a positive optical rotation. nih.gov By comparing the experimentally measured optical rotation of a sample to the literature values for the pure enantiomers, the absolute configuration can be confidently assigned.
Table 4: Specific Optical Rotation of 4-methylheptan-3-ol Stereoisomers nih.gov
| Stereoisomer | Specific Rotation [α]D (c, solvent) |
| This compound | -18.9° (1.1, hexane) |
| (3R,4R)-4-methylheptan-3-ol | +23.0° (1.2, hexane) |
| (3S,4R)-4-methylheptan-3-ol | +11.5° (1.0, hexane) |
| (3R,4S)-4-methylheptan-3-ol | -10.7° (1.4, hexane) |
Computational and Theoretical Studies
Molecular Modeling of (3S,4S)-4-Methylheptan-3-ol and its Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these models can be used to understand its three-dimensional structure, flexibility, and how it interacts with other molecules, particularly the olfactory receptors of insects.
Molecular dynamics (MD) simulations, for instance, could be employed to study the conformational landscape of this compound. Such simulations would reveal the most stable shapes the molecule adopts and the dynamics of its movement, which are crucial for its recognition by a receptor. The development of molecular force fields, which are essential for these simulations, is facilitated by resources like the Automated Topology Builder (ATB), which can provide the necessary parameters for molecules of this class. uq.edu.au While a specific entry for the (3S,4S) isomer may not be detailed, the availability of parameters for its stereoisomers, such as (3R,4S)-4-methylheptan-3-ol, demonstrates the feasibility of such computational work. uq.edu.au
Modeling the interaction of this compound with its biological targets, such as odorant-binding proteins (OBPs) or odorant receptors (ORs), is a key area of investigation. ijbs.com These studies can elucidate the specific binding modes and the intermolecular forces—such as hydrogen bonds and van der Waals interactions—that govern the pheromone-receptor recognition process. Understanding these interactions at a molecular level is fundamental to explaining the high specificity of the pheromonal response.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules. These calculations can provide valuable data on the structure, energy, and reactivity of this compound. Methods like Density Functional Theory (DFT) are commonly used for such purposes. uq.edu.au
Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈O | nih.gov |
| Molecular Weight | 130.23 g/mol | nih.gov |
| XLogP3 | 2.7 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 130.135765193 Da | nih.gov |
| Topological Polar Surface Area | 20.2 Ų | nih.gov |
These computed descriptors provide a quantitative basis for understanding the molecule's behavior. For example, the XLogP3 value suggests a moderate level of lipophilicity, which is consistent with its role as a volatile pheromone that must traverse the aqueous environment of the sensillar lymph to reach its receptor. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atom) is critical for its potential interactions with amino acid residues in a receptor binding pocket.
Structure-Activity Relationship (SAR) Modeling for Pheromonal Activity
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For this compound, the most critical aspect of its SAR is its stereochemistry. It is the main component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. nih.gov Field tests have demonstrated that the (3S,4S) stereoisomer is the active component that attracts these beetles, particularly when combined with the synergist (3S,4S)-4-methylhexan-3-ol. nih.gov
Conversely, other stereoisomers of 4-methylheptan-3-ol have been shown to be inhibitory. Specifically, the (3R,4S) and (3R,4R) isomers reduce the attraction of S. amygdali to the active pheromone. nih.gov This high degree of stereospecificity underscores the precise nature of the interaction between the pheromone and its receptor, where even a change in the spatial arrangement of atoms can convert an attractant into an inhibitor.
A formal Quantitative Structure-Activity Relationship (QSAR) model for this pheromone has not been published. However, the development of such a model would involve synthesizing and testing a series of analogues of this compound with systematic modifications to its structure. By quantifying the biological response to these analogues, a mathematical model could be generated to predict the pheromonal activity of novel compounds. This approach could lead to the design of more potent attractants or inhibitors for pest management.
In silico Docking Studies with Pheromone Receptors or Enzymes
In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijbs.com In the context of this compound, docking studies would be used to model its interaction with the specific odorant receptors (ORs) of Scolytus amygdali.
To date, the specific ORs for S. amygdali that detect this pheromone have not been identified and structurally characterized. However, should the gene sequence of a candidate receptor become available, a process known as homology modeling could be used to build a three-dimensional model of the receptor protein based on the known structures of related insect ORs. nih.gov
Once a receptor model is established, this compound and its other stereoisomers could be docked into the predicted binding site. The results of such docking studies would include:
Binding Pose: The most likely three-dimensional arrangement of the pheromone within the receptor's binding pocket.
Binding Affinity: A calculated score that estimates the strength of the interaction, which can be correlated with biological activity.
By comparing the docking scores and binding poses of the active (3S,4S) isomer with the inactive or inhibitory isomers, researchers could hypothesize which specific amino acid residues within the receptor are crucial for pheromone recognition and activation. This type of analysis has been successfully applied to other insect ORs to understand the molecular basis of ligand specificity. ijbs.com Such studies are a critical first step in the rational design of new semiochemicals for targeted and environmentally friendly pest control.
Future Research Directions and Research Applications in Chemical Ecology
Development of Novel Stereoselective Synthetic Methodologies
The biological activity of 4-methylheptan-3-ol is highly dependent on its stereochemistry, making the development of efficient and precise synthetic methods a primary research goal. nih.govresearchgate.netnih.gov While various techniques exist, future work will likely focus on creating more scalable, cost-effective, and environmentally benign processes suitable for commercial production in Integrated Pest Management (IPM) programs. nih.gov
Current and emerging areas of research include:
Biocatalysis: Expanding the use of enzymes, such as ene-reductases (ER) and alcohol dehydrogenases (ADH), offers a promising green chemistry approach. nih.gov Research into novel enzymes and multi-enzyme "one-pot" systems can improve yield, reduce waste, and achieve high stereoselectivity. nih.gov
Asymmetric Catalysis: The development of new chiral catalysts, such as novel palladium-phosphine complexes, could lead to more efficient and selective synthetic routes. nih.gov
Flow Chemistry: Adapting stereoselective syntheses to continuous flow systems could enhance scalability, safety, and process control, making pheromone production more economically viable.
A summary of established stereoselective synthetic approaches is presented below.
| Methodology | Description | Key Features |
| Enzymatic Synthesis | Utilizes enzymes like ene-reductases and alcohol dehydrogenases to catalyze sequential reductions, creating the two stereogenic centers with high precision. nih.gov | High enantiomeric and diastereomeric purity; environmentally friendly. nih.gov |
| Asymmetric Induction | Employs chiral auxiliaries, such as boronic esters, to direct the stereochemical outcome of key reaction steps. nih.govresearchgate.net | Provides good stereocontrol. researchgate.net |
| Chirality Transfer | Involves methods like the ester enolate Claisen rearrangement, where the chirality of a starting material is transferred to the product. nih.govresearchgate.net | Effective for creating specific stereoisomers. nih.gov |
| Lipase-Mediated Resolution | Involves the enzymatic transesterification of racemic mixtures, where a lipase (B570770) selectively reacts with one enantiomer, allowing for the separation of stereoisomers. researchgate.netresearchgate.net | Useful for separating diastereoisomeric pairs. researchgate.net |
Exploration of Unidentified Biosynthetic Enzymes and Pathways
While (3S,4S)-4-methylheptan-3-ol is known to be produced by insects like the smaller European elm bark beetle (Scolytus multistriatus), the precise biosynthetic pathways remain largely uncharacterized. nih.gov Future research is critical to identify the specific enzymes and genetic blueprints responsible for its production. Key research questions include:
What are the precursor molecules for the 4-methylheptan-3-ol backbone?
Which specific enzymes (e.g., reductases, dehydrogenases) are responsible for creating the (3S,4S) configuration?
How are these biosynthetic pathways regulated within the insect?
Answering these questions using modern techniques like transcriptomics, proteomics, and gene-silencing (e.g., RNAi) will provide a deeper understanding of pheromone evolution and could offer novel targets for pest control.
Mechanistic Studies on Pheromone-Receptor Binding and Activation
The distinct behavioral responses to different stereoisomers of 4-methylheptan-3-ol—attraction to the (3S,4S) isomer and inhibition by others in species like the almond bark beetle (Scolytus amygdali)—strongly indicates highly specific interactions with olfactory receptors (ORs) in the insect's antennae. nih.govresearchgate.net However, the specific receptors and the molecular mechanisms of binding and activation are not yet understood.
Future research should focus on:
Receptor Deorphanization: Identifying the specific ORs that bind to this compound and its other stereoisomers. This can be achieved by expressing candidate ORs in heterologous systems (e.g., Xenopus oocytes or human cell lines) and testing their response to each isomer.
Structural Biology: Determining the three-dimensional structure of the pheromone-receptor complex using techniques like X-ray crystallography or cryo-electron microscopy. This would reveal the precise molecular interactions that determine stereoisomer-specific recognition.
Computational Modeling: Using molecular docking and simulation to model how different stereoisomers fit into the binding pocket of the receptor, providing insights into the structural basis for agonist versus antagonist activity.
Investigation of Cross-Species Communication Involving Stereoisomers
The stereoisomers of 4-methylheptan-3-ol are involved in the chemical communication of diverse insect species, a phenomenon that warrants further investigation. For example, this compound is an aggregation pheromone for bark beetles, while the (3R,4S)-isomer serves as a trail pheromone for the ant Leptogenis diminuta. nih.govresearchgate.net
This chemical crosstalk raises several ecological questions for future study:
How do non-target species, including predators and competitors, eavesdrop on these pheromone signals?
What are the evolutionary pressures that lead to different species using different stereoisomers of the same compound for distinct purposes?
Does the presence of one species' pheromone in the environment influence the behavior of another species that uses a different isomer?
Understanding these interspecific interactions is crucial for predicting the broader ecological impacts of using synthetic pheromones in pest management.
| Stereoisomer | Organism | Role |
| This compound | Scolytus multistriatus (Smaller European elm bark beetle) | Aggregation Pheromone Component nih.gov |
| Scolytus amygdali (Almond bark beetle) | Main Aggregation Pheromone nih.govnih.gov | |
| (3R,4S)-4-methylheptan-3-ol | Leptogenis diminuta (Ant) | Trail Pheromone nih.govresearchgate.net |
| Scolytus amygdali | Inhibitory to Aggregation nih.govresearchgate.net | |
| (3R,4R)-4-methylheptan-3-ol | Scolytus amygdali | Inhibitory to Aggregation nih.govresearchgate.net |
Role in Integrated Pest Management (IPM) Research
This compound is a valuable tool in IPM strategies against invasive and destructive bark beetles. nih.gov Its use is considered an environmentally sustainable alternative to broad-spectrum insecticides. nih.gov Future research will focus on refining and optimizing its application.
Key areas for IPM-related research include:
Monitoring and Mass Trapping: Developing more efficient trap designs and long-lasting, controlled-release lures to improve population monitoring and mass trapping efforts. nih.govplantprotection.pl
Mating Disruption: Investigating the efficacy of dispersing synthetic this compound to confuse male beetles and disrupt mating. nih.gov
Push-Pull Strategies: Exploring the use of the attractive (3S,4S) isomer in combination with the inhibitory isomers, such as (3R,4S) and (3R,4R), to "pull" pests into traps and "push" them away from valuable trees. nih.gov
Attract-and-Kill Technology: Combining the pheromone lure with a targeted insecticide or pathogen, thereby attracting the pest to a lethal source and minimizing widespread pesticide application. plantprotection.pl
Environmental Fate and Degradation Mechanisms in Ecological Systems
While semiochemicals are generally considered environmentally benign due to their specificity and application in small quantities, their ultimate fate and degradation in various ecosystems are not fully understood. nih.gov Research is needed to determine the persistence and breakdown pathways of this compound in the environment.
Future studies should investigate:
Abiotic Degradation: The role of factors like sunlight (photodegradation) and hydrolysis in breaking down the compound.
Biotic Degradation: How soil and water microorganisms metabolize the pheromone.
Persistence: The half-life of the compound in different environmental matrices such as soil, water, and on plant surfaces.
This knowledge is essential for conducting comprehensive environmental risk assessments and for designing advanced controlled-release formulations that protect the pheromone from premature degradation.
Design of Next-Generation Semiochemicals for Research Purposes
A deeper understanding of pheromone-receptor interactions (Section 9.3) and environmental degradation pathways (Section 9.6) will enable the rational design of novel, next-generation semiochemicals. These synthetic analogues could be engineered for improved performance in research and IPM applications.
Goals for the design of new semiochemicals include:
Increased Potency and Selectivity: Creating analogues that bind more strongly to the target pest's receptors, potentially leading to lower application rates.
Enhanced Stability: Modifying the chemical structure to increase resistance to environmental degradation, resulting in longer-lasting lures.
Receptor Antagonists: Designing molecules that block the pheromone receptor, offering a powerful tool for disrupting insect communication.
Simplified Synthesis: Developing structurally simpler analogues that retain biological activity but are easier and cheaper to synthesize than the natural pheromone.
This research frontier combines molecular biology, chemistry, and ecology to create innovative and highly specific tools for managing insect behavior.
Q & A
Q. What are the established synthetic routes for (3S,4S)-4-methylheptan-3-ol, and how do they address stereochemical control?
Methodological Answer: The compound is synthesized via enzymatic and chemoenzymatic strategies. A prominent method involves a one-pot multi-enzymatic approach starting from an unsaturated ketone precursor (e.g., 4-methyl-3-heptanone). Two enzymes are employed sequentially:
- Ene-reductase (ER) reduces the C=C bond with stereochemical control, establishing the first chiral center.
- Alcohol dehydrogenase (ADH) catalyzes the reduction of the ketone to the alcohol, setting the second stereocenter .
Traditional chemical methods include asymmetric epoxidation followed by regioselective cleavage, but these often yield lower enantiomeric excess (e.e.) compared to enzymatic routes .
Q. How is the stereochemistry of this compound validated experimentally?
Methodological Answer:
- Chiral Gas Chromatography (GC) : Using chiral stationary phases (e.g., cyclodextrin derivatives) to separate enantiomers and quantify e.e.
- NMR with Chiral Solvating Agents : Eu(hfc)₃ or other shift reagents induce distinct splitting patterns for diastereomeric complexes.
- Polarimetry : Measures optical rotation, though this requires high-purity samples and is less precise for minor impurities .
Q. What biological significance does the (3S,4S) configuration hold in ecological studies?
Methodological Answer: The (3S,4S) isomer acts as a key aggregation pheromone in bark beetles (e.g., Scolytus multistriatus and S. amygdali). Field studies demonstrate:
- Bioassay Design : Traps baited with (3S,4S)-isomer and synergists (e.g., (3S,4S)-4-methylhexan-3-ol) show increased beetle attraction.
- Inhibitory Effects : Non-target stereoisomers (e.g., 3R,4S) disrupt pheromone communication, highlighting the need for stereochemical precision in ecological experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies often arise from:
- Stereochemical Purity : Impurities ≥5% in e.e. can alter bioactivity. Validate synthesis protocols with chiral GC or HPLC.
- Synergist Interactions : Bioassays must account for co-factors (e.g., synergists like 4-methylhexan-3-ol) that modulate activity .
- Species-Specific Responses : Optimize assay conditions (e.g., temperature, humidity) to match the target organism’s habitat. Cross-reference findings with genomic data on pheromone receptor specificity .
Q. What strategies optimize enantioselectivity and yield in enzymatic synthesis?
Methodological Answer:
- Enzyme Engineering : Directed evolution of ERs/ADHs improves substrate specificity and turnover. For example, mutations in the active site of Candida antarctica lipase B enhance selectivity for the (3S,4S) isomer .
- Solvent Engineering : Biphasic systems (e.g., water-organic mixtures) improve substrate solubility and enzyme stability.
- Cofactor Recycling : NADPH/NADH regeneration systems (e.g., glucose dehydrogenase) reduce costs for large-scale synthesis .
Q. How do computational methods aid in predicting synthetic pathways for this compound?
Methodological Answer:
- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys propose feasible routes using reaction databases. For example, AI-driven platforms prioritize enzymatic pathways over traditional redox reactions .
- Molecular Docking : Simulates enzyme-substrate interactions to predict stereochemical outcomes. ER-ADH cascades are modeled to assess compatibility and efficiency .
Q. What analytical challenges arise in quantifying trace stereoisomers, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
